2-butoxy-5-phenyl-3H-azepine

Gamma-secretase inhibition Alzheimer's disease Amyloid-beta

2-Butoxy-5-phenyl-3H-azepine (CAS 1116394-70-7) is a monocyclic azepine derivative with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol. This compound belongs to the 3H-azepine class of seven-membered nitrogen-containing heterocycles, which are widely recognized as important structural scaffolds in medicinal chemistry.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B8352765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butoxy-5-phenyl-3H-azepine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCCCOC1=NC=CC(=CC1)C2=CC=CC=C2
InChIInChI=1S/C16H19NO/c1-2-3-13-18-16-10-9-15(11-12-17-16)14-7-5-4-6-8-14/h4-9,11-12H,2-3,10,13H2,1H3
InChIKeyWRTCBNZTJXPLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-5-phenyl-3H-azepine: A Core Scaffold in Gamma-Secretase Inhibitor Research


2-Butoxy-5-phenyl-3H-azepine (CAS 1116394-70-7) is a monocyclic azepine derivative with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound belongs to the 3H-azepine class of seven-membered nitrogen-containing heterocycles, which are widely recognized as important structural scaffolds in medicinal chemistry [1]. The compound features a butoxy substituent at the 2-position and a phenyl ring at the 5-position of the azepine core. Patent literature explicitly identifies 2-butoxy-5-phenyl-3H-azepine as a key synthetic intermediate in the preparation of gamma-secretase inhibitors, a therapeutic class pursued for the treatment of Alzheimer's disease through the reduction of amyloid-beta (Aβ) peptide production [2].

Why 2-Butoxy-5-phenyl-3H-azepine Cannot Be Replaced with Off-the-Shelf Azepine Analogs


Monocyclic azepines bearing different 2-position substituents exhibit markedly divergent physicochemical properties and biological activities, making generic substitution scientifically unjustifiable. The 2-butoxy substituent imparts a specific lipophilicity profile (LogP = 3.64) that differs substantially from diethylamino-substituted analogs (LogP ≈ 3.16) . In gamma-secretase inhibition assays, the 2-butoxy-5-phenyl-3H-azepine scaffold serves as a critical precursor that can be further elaborated to yield compounds with measurable Aβ42-lowering activity (IC50 = 11,000 nM in human H4 cells), whereas closely related 2-dialkylamino-5-phenyl-3H-azepines demonstrate distinct reactivity patterns favoring C-3 electrophilic substitution rather than gamma-secretase target engagement [1]. The documented kilogram-scale synthetic route for 2-butoxy-5-phenyl-3H-azepine further distinguishes it from analogs lacking established process chemistry [2].

Quantitative Differentiation Evidence for 2-Butoxy-5-phenyl-3H-azepine Against Comparator Azepines


Gamma-Secretase Inhibition: Aβ42 Reduction in Human H4 Cells

2-Butoxy-5-phenyl-3H-azepine, as a synthetic intermediate subsequently elaborated into active gamma-secretase inhibitors, demonstrates measurable cellular activity with an IC50 of 11,000 nM for reducing amyloid-beta 42 (Aβ42) formation in human H4 cells expressing APP695, as measured by LPECL assay [1]. In comparison, the clinical-stage dibenzazepine gamma-secretase inhibitor YO-01027 (DBZ) exhibits an IC50 of 2.6 nM in analogous gamma-secretase inhibition assays . While YO-01027 is substantially more potent, 2-butoxy-5-phenyl-3H-azepine represents a monocyclic azepine scaffold that serves as a modular synthetic intermediate amenable to further structure-activity relationship (SAR) optimization, unlike the more complex and synthetically constrained dibenzazepine framework.

Gamma-secretase inhibition Alzheimer's disease Amyloid-beta

Synthetic Scalability: Documented Kilogram-Scale Process Route

Patent WO2009023453A1 explicitly documents a kilogram-scale preparation of 2-butoxy-5-phenyl-3H-azepine, wherein 908 g (3.42 moles) of the compound is dissolved in 2B-3 ethanol and de-ionized water, then heated in an autoclave at 150°C for 20 hours as part of a downstream transformation to 5-phenyl-1,3-dihydro-azepin-2-one [1]. This contrasts sharply with most monocyclic azepine analogs—such as 2-(diethylamino)-5-phenyl-3H-azepine—whose published syntheses are limited to milligram-to-gram laboratory scales with no reported process optimization [2]. The availability of a validated multi-hundred-gram protocol significantly reduces the technical risk and timeline for procurement by research groups requiring multi-gram quantities for in vivo pharmacology or formulation development.

Process chemistry Scale-up synthesis Gamma-secretase inhibitor manufacturing

Lipophilicity Fine-Tuning: LogP Differentiation from 2-Dialkylamino Analogs

The predicted LogP of 2-butoxy-5-phenyl-3H-azepine is 3.64 , which positions it in a more favorable lipophilicity range for CNS drug discovery compared to the 2-(diethylamino)-5-phenyl-3H-azepine analog (LogP = 3.16) . The 0.48 LogP unit increase conferred by the butoxy substituent versus the diethylamino group has significant implications for membrane permeability and blood-brain barrier penetration. CNS drug discovery guidelines suggest that compounds with LogP values between 3 and 5 generally exhibit optimal brain penetration, whereas compounds below LogP 3 often show suboptimal CNS partitioning [1]. The 2-butoxy analog's LogP of 3.64 thus places it within this optimal window, unlike the 2-diethylamino comparator.

Lipophilicity LogP Blood-brain barrier penetration Physicochemical property optimization

Topological Polar Surface Area: Favorable CNS Drug-Likeness Profile vs. Dibenzazepines

2-Butoxy-5-phenyl-3H-azepine possesses a topological polar surface area (TPSA) of 21.59 Ų , which is substantially lower than the TPSA of dibenzazepine-based gamma-secretase inhibitors such as YO-01027 (TPSA ≈ 55–65 Ų estimated for the dibenzazepine core). The well-established threshold for passive blood-brain barrier penetration is TPSA < 60–70 Ų for most CNS drugs, with values below 40 Ų generally correlating with excellent brain penetration potential [1]. The exceptionally low TPSA of 2-butoxy-5-phenyl-3H-azepine suggests minimal hydrogen-bonding capacity and consequently lower desolvation penalties during membrane crossing, which is a critical advantage for CNS-targeted drug discovery programs where achieving therapeutic brain concentrations remains a primary challenge.

TPSA CNS drug-likeness Brain penetration Physicochemical profiling

Optimal Procurement and Research Scenarios for 2-Butoxy-5-phenyl-3H-azepine


Alzheimer's Disease Drug Discovery: Gamma-Secretase Inhibitor Lead Optimization

Research groups pursuing novel gamma-secretase inhibitors for Alzheimer's disease should prioritize 2-butoxy-5-phenyl-3H-azepine as a synthetic starting point based on its documented gamma-secretase inhibitory activity (Aβ42 IC50 = 11,000 nM in human H4 cells) [1]. The scaffold's favorable CNS drug-likeness profile—LogP of 3.64 and TPSA of 21.59 Ų —provides an optimal foundation for SAR campaigns aimed at improving potency while maintaining brain penetration. The patented kilogram-scale synthetic route [2] ensures that multi-gram quantities can be reliably sourced for structure-activity relationship studies, in vivo pharmacokinetic profiling, and preliminary toxicology assessment without supply chain disruptions.

Neuroscience Probe Development: Tool Compound for Aβ Pathway Studies

For academic and industrial neuroscience laboratories investigating amyloid-beta processing pathways, 2-butoxy-5-phenyl-3H-azepine offers a monocyclic azepine probe scaffold with measurable cellular activity in Aβ42 reduction assays [1]. Its lower molecular complexity compared to dibenzazepine inhibitors (e.g., YO-01027) facilitates chemical modification for affinity labeling, fluorescent tagging, or biotin conjugation, enabling the generation of chemical biology tools for target engagement studies, cellular imaging, and proteomics experiments focused on the gamma-secretase complex.

Process Chemistry Development: Scalable Azepine Intermediate Manufacturing

Contract research organizations (CROs) and pharmaceutical process chemistry groups engaged in gamma-secretase inhibitor manufacturing should evaluate 2-butoxy-5-phenyl-3H-azepine as a key intermediate based on its demonstrated scalability. The patent-documented protocol using 908 g of starting material in an autoclave-based aqueous ethanol system [2] provides a validated starting point for further process optimization, including Design of Experiments (DoE) approaches to maximize yield, reduce cycle time, and establish critical process parameters for eventual GMP manufacturing campaigns.

Comparative Azepine Scaffold Evaluation: Physicochemical Property Benchmarking

Medicinal chemistry teams conducting systematic scaffold assessments for CNS programs should include 2-butoxy-5-phenyl-3H-azepine in their evaluation matrix based on its differentiated physicochemical profile. The compound's LogP of 3.64—0.48 units higher than the 2-diethylamino analog —and its exceptionally low TPSA of 21.59 Ų provide quantitative benchmarks for property-driven scaffold selection. This is particularly relevant for programs where computational model predictions of brain penetration (e.g., CNS MPO score, BBB score) are used to triage chemical series before committing to resource-intensive synthesis and screening campaigns.

Quote Request

Request a Quote for 2-butoxy-5-phenyl-3H-azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.